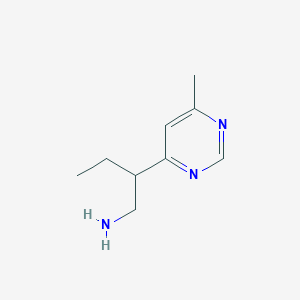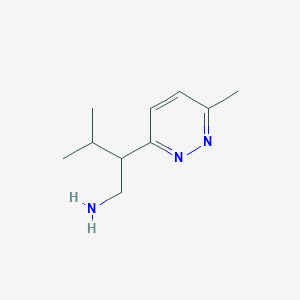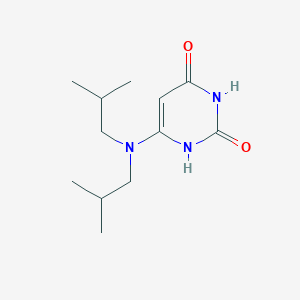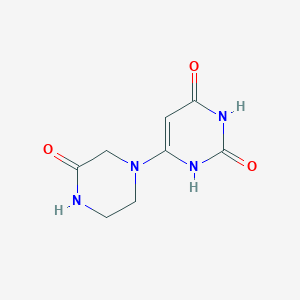
1-(2-fluoroetil)-3-fenil-1H-pirazol-5-carbaldehído
Descripción general
Descripción
1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde (FEPPC) is an organic compound that is used in a variety of scientific research applications. It is a pyrazole-based aldehyde that has been synthesized in the laboratory and is used for a range of biochemical and physiological studies. FEPPC is a versatile compound that has been used to study a variety of biological processes, including enzyme inhibition, protein-protein interactions, and drug-target interactions.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Este compuesto está siendo explorado por sus posibles aplicaciones farmacéuticas. La presencia del grupo fluoroetil puede influir en la actividad biológica de la molécula, lo que la convierte en un candidato para el desarrollo de fármacos. Por ejemplo, los análogos de este compuesto se han evaluado por su actividad antiinflamatoria .
Imagenología de la Neuroinflamación
Los derivados de “1-(2-fluoroetil)-3-fenil-1H-pirazol-5-carbaldehído” se han estudiado por su potencial en la imagenología de la neuroinflamación. La introducción de una parte marcada con 18F podría permitir el seguimiento de los procesos inflamatorios en los trastornos neurológicos utilizando imágenes de tomografía por emisión de positrones (PET) .
Terapia contra el Cáncer
El marco estructural de este compuesto proporciona una base para el desarrollo de nuevas terapias contra el cáncer. Puede servir como un andamiaje para crear inhibidores que se dirijan a proteínas específicas implicadas en la progresión del cáncer, como los receptores del factor de crecimiento de fibroblastos (FGFR) .
Inclusión en la Base de Datos Química
Los datos del compuesto, incluido el peso molecular y la estructura, se incluyen en bases de datos químicas como el NIST Chemistry WebBook. Esta información es crucial para los investigadores que necesitan datos de referencia para modelos computacionales y otros análisis químicos .
Mecanismo De Acción
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to act as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents the substrate from binding to the enzyme. This inhibition of enzyme activity can be used to study the effects of environmental toxins on cellular processes. Additionally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde can be used to study the interaction between drugs and their targets.
Biochemical and Physiological Effects
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, which can lead to a decrease in the production of certain proteins. Additionally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have an effect on the metabolism of drugs, as it can inhibit the activity of enzymes involved in drug metabolism. Finally, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has been found to have an effect on the transport of drugs across cell membranes, as it can bind to transporters and prevent the transport of drugs into the cell.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has a number of advantages for use in lab experiments. It is a relatively inexpensive compound and can be synthesized in the laboratory using common reagents. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde also has some limitations. It has a relatively short half-life and is rapidly metabolized in the body, making it difficult to study its effects on long-term cellular processes. Additionally, it can be toxic in high concentrations and should be handled with caution.
Direcciones Futuras
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carbaldehyde has a number of potential future directions for scientific research. It could be used to study the effects of environmental toxins on cellular processes, as it has been shown to inhibit the activity of enzymes. Additionally, it could be used to study the interaction between drugs and their targets, as it can bind to transporters and prevent the transport of drugs into the cell. Finally, it could be used to study the metabolism of drugs, as it can inhibit the activity of enzymes involved in drug metabolism.
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c13-6-7-15-11(9-16)8-12(14-15)10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDFPNCAGYWVAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



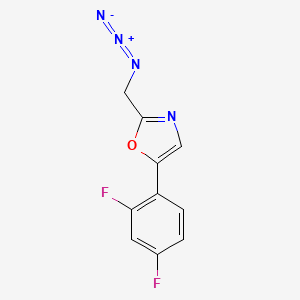


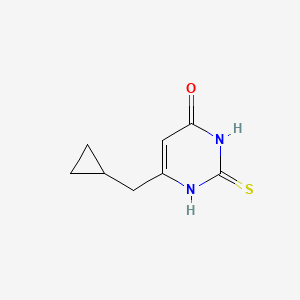
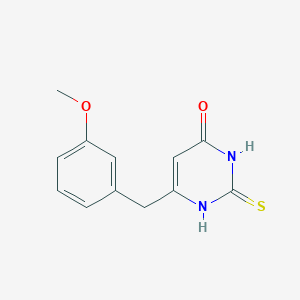


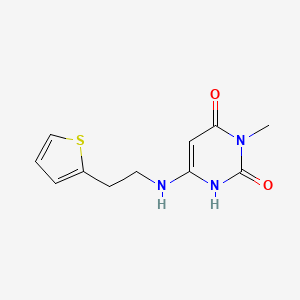
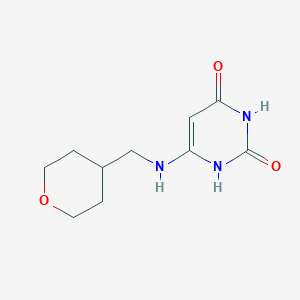
![1-(dimethoxymethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481468.png)
